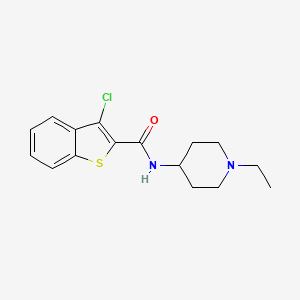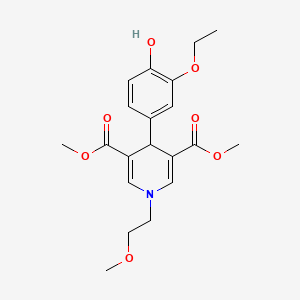
6-(diethylamino)-3-ethyl-4-hexyn-3-ol
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds involves intricate chemical reactions, aiming to create structures with precise functional groups. For instance, a novel series of compounds was synthesized using isomerization processes facilitated by aqueous sodium bicarbonate in ethanol medium, demonstrating the complexity and creativity in organic synthesis (Tayade & Waghmare, 2017).
Molecular Structure Analysis
Molecular structure determination is crucial for understanding a compound's characteristics and behavior. X-ray analysis has been utilized to determine the crystal and molecular structures of related compounds, revealing how molecular geometry influences physical and chemical properties (Hoffmann et al., 1995).
Chemical Reactions and Properties
Research on similar compounds shows diverse reactivity and complex formation with various metal ions, as evidenced by thorough NMR studies. These studies provide insights into the compound's coordination behaviors and potential applications in fields such as material science and catalysis (Peana et al., 2015).
Physical Properties Analysis
The physical properties of organic compounds, including solubility, melting points, and crystallinity, are essential for their application in different domains. Studies on related compounds have employed techniques like X-ray diffraction and NMR spectroscopy to explore these aspects, providing a foundation for predicting the behavior of 6-(diethylamino)-3-ethyl-4-hexyn-3-ol under various conditions.
Chemical Properties Analysis
Understanding the chemical properties, including reactivity with other compounds, stability, and degradation pathways, is crucial for the application and safe handling of chemical substances. The synthesis and unique properties of derivatives have been explored, showing how modifications in the chemical structure can lead to significant changes in chemical behavior (Nakayama et al., 1998).
Aplicaciones Científicas De Investigación
Organic Light-Emitting Diodes (OLEDs)
A study focused on the development of saturated red electroluminescent devices using a series of red dopants, including 6-(diethylamino)-3-ethyl-4-hexyn-3-ol derivatives. These compounds demonstrated high photoluminescent quantum yields and saturated red emissions, making them suitable for application in OLEDs. Devices utilizing these emitters at about 1 wt% doping levels showed excellent performances, with luminance reaching up to 12540 cd/m² and the highest luminous efficiency around 2.0 lm/W (Yang et al., 2007).
Photodynamic Therapy
Silicon phthalocyanines substituted with 6-(diethylamino) derivatives were synthesized and demonstrated significant phototoxic effects against human neuroblastoma cell lines under irradiation, showing potential for photodynamic therapy applications. These compounds exhibited low dark toxicity but excellent phototoxicity, highlighting their promise for targeted cancer treatment (Barut et al., 2020).
Enaminones Synthesis
Research into the synthesis and structures of new enaminones involved reactions with 6-(diethylamino)-3-ethyl-4-hexyn-3-ol derivatives. The study provided insights into the structural dynamics of these compounds, contributing to the understanding of their potential applications in chemical synthesis and pharmaceutical development (Brbot-Šaranović et al., 2000).
Polymer Solar Cells
A novel approach to enhancing the power-conversion efficiency of inverted bulk heterojunction solar cells involved the use of liquid-crystal-conjugated polyelectrolyte interlayers. This method leverages the unique properties of 6-(diethylamino)-3-ethyl-4-hexyn-3-ol derivatives to improve energy-level alignment and charge extraction, transportation, and collection, leading to significant efficiency improvements in polymer solar cells (Liu et al., 2015).
Antiplatelet Activity
Research on 2-(diethylamino)-7-ethoxychromone and related compounds, including 6-(diethylamino)-3-ethyl-4-hexyn-3-ol derivatives, explored their antiplatelet activity. These compounds were synthesized and tested for their ability to inhibit human platelet aggregation, with some showing promising results as potential therapeutic agents for preventing blood clot formation (Mazzei et al., 1990).
Propiedades
IUPAC Name |
6-(diethylamino)-3-ethylhex-4-yn-3-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO/c1-5-12(14,6-2)10-9-11-13(7-3)8-4/h14H,5-8,11H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOORJSBZXYGQKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(C#CCN(CC)CC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Diethylamino)-3-ethylhex-4-yn-3-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-methyl-N-(4-oxo-4H-pyrimido[2,1-b][1,3]benzothiazol-3-yl)benzamide](/img/structure/B4627090.png)

![ethyl 2-({[(1-allyl-6-amino-4-oxo-1,4-dihydro-2-pyrimidinyl)thio]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4627107.png)
![methyl 3-chloro-6-({[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]carbonothioyl}amino)-1-benzothiophene-2-carboxylate](/img/structure/B4627112.png)
![ethyl 4-(5-{4-[(2-fluorobenzyl)oxy]benzylidene}-2-imino-4-oxo-1,3-thiazolidin-3-yl)benzoate](/img/structure/B4627126.png)
![1-[(3-bromophenoxy)acetyl]-4-methylpiperazine](/img/structure/B4627133.png)
![1-{3-[(4-chloro-1H-pyrazol-1-yl)methoxy]benzoyl}-4-(2-thienylcarbonyl)piperazine](/img/structure/B4627137.png)
![6,7-dimethoxy-3-{[1-(4-methylbenzyl)-1H-1,2,4-triazol-3-yl]amino}-2-benzofuran-1(3H)-one](/img/structure/B4627144.png)

![3-[4-(allyloxy)-3-ethoxy-5-iodophenyl]-2-(4-nitrophenyl)acrylonitrile](/img/structure/B4627153.png)
![N-[2-(4-morpholinylcarbonyl)phenyl]-3-phenylpropanamide](/img/structure/B4627156.png)
![2-({4-amino-5-[(2-methyl-1H-benzimidazol-1-yl)methyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4627175.png)
![2-({[(3-chlorophenyl)amino]carbonyl}amino)-N-cyclohexylbenzamide](/img/structure/B4627187.png)
